2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate
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Overview
Description
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group attached to a phenyl ring, which is further connected to an octadiynyl chain. The presence of both diazonium and alkyne functionalities makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate typically involves the diazotization of an amine precursor. The process begins with the preparation of the amine, which is then treated with nitrous acid to form the diazonium salt. The reaction conditions often require low temperatures to stabilize the diazonium ion and prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium nitrite: and for diazotization.
Copper(I) chloride: for Sandmeyer reactions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo dyes, and amines. The specific products depend on the nature of the nucleophile or coupling partner used in the reaction .
Scientific Research Applications
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The diazonium group acts as a leaving group, facilitating nucleophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate is unique due to the presence of the octadiynyl chain, which imparts distinct reactivity and properties compared to other diazonium compounds. This structural feature allows for the formation of conjugated systems and enhances the compound’s utility in organic synthesis and material science .
Properties
CAS No. |
138723-07-6 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-diazo-1-(2-octa-1,7-diynylphenyl)propan-1-one |
InChI |
InChI=1S/C17H16N2O/c1-3-4-5-6-7-8-11-15-12-9-10-13-16(15)17(20)14(2)19-18/h1,9-10,12-13H,4-7H2,2H3 |
InChI Key |
OCSCJEZBBKIRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])C(=O)C1=CC=CC=C1C#CCCCCC#C |
Origin of Product |
United States |
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